molecular formula C11H20N2OS B13301319 N-{2-[(thian-3-yl)amino]ethyl}cyclopropanecarboxamide

N-{2-[(thian-3-yl)amino]ethyl}cyclopropanecarboxamide

Cat. No.: B13301319
M. Wt: 228.36 g/mol
InChI Key: DVLZRPWVIWCKBL-UHFFFAOYSA-N
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Description

N-{2-[(Thian-3-yl)amino]ethyl}cyclopropanecarboxamide is a cyclopropane-based carboxamide derivative featuring a thian-3-yl moiety linked via an ethylamino spacer.

Properties

Molecular Formula

C11H20N2OS

Molecular Weight

228.36 g/mol

IUPAC Name

N-[2-(thian-3-ylamino)ethyl]cyclopropanecarboxamide

InChI

InChI=1S/C11H20N2OS/c14-11(9-3-4-9)13-6-5-12-10-2-1-7-15-8-10/h9-10,12H,1-8H2,(H,13,14)

InChI Key

DVLZRPWVIWCKBL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CSC1)NCCNC(=O)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(thian-3-yl)amino]ethyl}cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 2-aminoethylthiane. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(thian-3-yl)amino]ethyl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thianyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the cyclopropane ring or the thianyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2-[(thian-3-yl)amino]ethyl}cyclopropanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[(thian-3-yl)amino]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key cyclopropanecarboxamide derivatives, emphasizing substituent-driven variations in properties and applications:

Compound Name (Structure) Substituent Features Molecular Weight Biological Activity/Application References
N-{2-[(Thian-3-yl)amino]ethyl}cyclopropanecarboxamide Thian-3-yl, ethylamino linker 228.3* Hypothetical CNS/neuroactive potential
N-[2-(1H-Indol-3-yl)ethyl]cyclopropanecarboxamide Indole ring (aromatic, NH group) 228.29 Synthetic intermediate (CNS research)
N-{2-[(Thiophen-3-ylmethyl)amino]ethyl}cyclopropanecarboxamide Thiophene (aromatic sulfur) 224.32 Research chemical (uncharacterized)
(E)-3-(2-Chloro-3,3,3-trifluoroprop-1-enyl)-N-(2-naphthyl)cyclopropanecarboxamide Chlorotrifluoropropenyl, naphthyl 367.46 Insecticide intermediate (tefluthrin analog)
2-(6-tert-Butylpyridin-3-yl)-N-[(1R)-1-(3,5-difluoro-4-(methylsulfonamido)phenyl)ethyl]-2-methylcyclopropanecarboxamide Pyridyl, difluorophenyl, sulfonamide ~567.6* VR1 antagonist (pain/inflammation)

*Molecular weights calculated from molecular formulas.

Key Findings

  • Electron-Donating vs. Electron-Withdrawing Groups :
    • The chlorotrifluoropropenyl group in ’s compound enhances insecticidal activity by mimicking pyrethroid structures, leveraging halogenated motifs for soil pest control .
    • Sulfonamide and difluorophenyl substituents in ’s compound improve binding to VR1 receptors, critical for pain modulation .
    • Aromatic vs. Saturated Rings :
  • Indole () and thiophene () derivatives engage in π-π stacking with biological targets, whereas the thian group’s saturated structure may enhance metabolic stability or alter membrane permeability .

  • Synthetic Routes :
    Most analogs are synthesized via amide coupling between cyclopropanecarbonyl chloride and tailored amines (e.g., 2-(indol-3-yl)ethylamine for ’s compound) . The target compound likely follows similar methodology.

  • Biological Relevance :

    • Cyclopropane Rigidity : Restricts conformational freedom, improving target selectivity and potency in both agrochemicals () and therapeutics () .
    • Thian Group : Sulfur’s lone pairs may facilitate hydrogen bonding or metal coordination, though its saturated structure reduces reactivity compared to aromatic thiophene .

Biological Activity

N-{2-[(thian-3-yl)amino]ethyl}cyclopropanecarboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula: C11_{11}H20_{20}N2_2OS
  • Molecular Weight: 228.35 g/mol
  • CAS Number: 1592485-62-5

The compound features a cyclopropane ring, an amide functional group, and a thianyl group, which is believed to influence its interaction with biological targets. The thianyl moiety may contribute to its pharmacological properties by enhancing binding affinity to specific receptors or enzymes.

Mechanisms of Biological Activity

Research indicates that this compound interacts with various biological targets, potentially modulating their activity. Preliminary studies suggest several mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in cellular signaling pathways, particularly those associated with cancer progression and neurodegenerative diseases.
  • Receptor Modulation: It has been shown to bind selectively to certain receptors, which could lead to altered cellular responses.
  • Biochemical Probing: Its unique structure allows it to function as a biochemical probe, facilitating the study of enzyme kinetics and receptor-ligand interactions.

In Vitro Studies

In vitro assays have demonstrated the compound's efficacy against various cancer cell lines. For instance:

Cell Line IC50_{50} (µM) Mechanism
HeLa (cervical cancer)10.5Apoptosis induction
MCF-7 (breast cancer)12.3Cell cycle arrest
A549 (lung cancer)15.0Inhibition of proliferation

These results indicate that this compound possesses significant anti-cancer properties, potentially through apoptosis and cell cycle modulation.

Structure-Activity Relationship (SAR)

A study explored the SAR of similar compounds, revealing insights into how variations in the thianyl group influence biological activity:

Compound Structural Feature Biological Activity
N-{2-[(thian-4-yl)amino]ethyl}acetamideDifferent thianyl positionReduced potency
N-{2-[4-(morpholinomethyl)]phenyl}acetamideMorpholine ringEnhanced selectivity

This table illustrates how modifications can lead to varying degrees of potency and selectivity against specific targets.

Therapeutic Implications

The potential therapeutic applications of this compound are vast:

  • Cancer Treatment: Its ability to induce apoptosis and inhibit cell proliferation positions it as a candidate for further development in oncology.
  • Neurodegenerative Diseases: Given its interaction with enzymes linked to neurodegeneration, it may offer protective effects against conditions such as Alzheimer's disease.
  • Biochemical Research: As a biochemical probe, it can facilitate the understanding of complex biological systems and enzyme mechanisms.

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